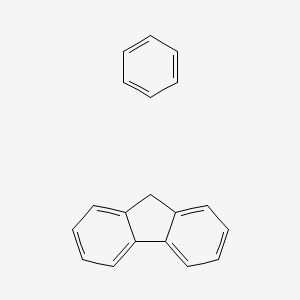

benzene;9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

141290-68-8 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzene;9H-fluorene |

InChI |

InChI=1S/C13H10.C6H6/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-6-5-3-1/h1-8H,9H2;1-6H |

InChI Key |

MZTZYHFBBOZYFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel 9H-Fluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel 9H-fluorene derivatives. The unique structural and electronic properties of the 9H-fluorene core have established it as a privileged scaffold in medicinal chemistry and materials science. This document details key synthetic methodologies, comprehensive characterization data, and insights into the biological activities of these compounds, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The functionalization of the 9H-fluorene scaffold can be strategically achieved at the C9 position and the C2/C7 positions, allowing for the creation of a diverse library of derivatives.

Synthesis of 9-Substituted and 9,9-Disubstituted 9H-Fluorene Derivatives

The acidic nature of the C9 protons of the fluorene ring facilitates deprotonation and subsequent nucleophilic attack, making it a primary site for substitution.

A green and efficient protocol for the 9-monoalkylation of fluorene involves a t-BuOK-catalyzed reaction with various alcohols. This method offers high yields under mild conditions.[1][2]

Experimental Protocol: Synthesis of 9-Alkyl-9H-fluorene [1]

-

To a dried reaction vessel under a nitrogen atmosphere, add 9H-fluorene (0.5 mmol), the corresponding alcohol (1.5 mmol), and t-BuOK (0.25 mmol).

-

Add 4 mL of a suitable solvent (e.g., toluene).

-

Heat the reaction mixture to 120 °C and stir for 3-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 9-alkyl-9H-fluorene.

9,9-disubstituted fluorenes can be synthesized through various methods, including phase-transfer catalysis.[3]

Experimental Protocol: Synthesis of 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene [3]

-

In a round-bottom flask, dissolve 9H-fluorene in a biphasic system of toluene and water.

-

Add potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., Aliquat 336).

-

Add 2-(bromomethyl)pyridine and heat the mixture at 60 °C for 10 hours.

-

After cooling, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by chromatography to yield the product.

Synthesis of 2,7-Disubstituted 9H-Fluorene Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other substituents at the 2 and 7 positions of the fluorene core.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2,7-Diaryl-9H-fluorene [4]

-

In a pressure tube, combine 2,7-dibromo-9H-fluorene (1.0 eq), the desired arylboronic acid or ester (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 eq), and a base (e.g., Na₂CO₃, 3.5 eq).

-

Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water).

-

Seal the tube and heat the reaction mixture at 90-110 °C for 24-48 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the 2,7-diaryl-9H-fluorene derivative.

Characterization Data of Selected 9H-Fluorene Derivatives

The following tables summarize key characterization data for representative novel 9H-fluorene derivatives.

Table 1: Synthesis and Physical Properties of Selected 9H-Fluorene Derivatives

| Compound Name | Structure | Synthetic Method | Yield (%) | Melting Point (°C) |

| 9-Phenyl-9H-fluorene | C₁₉H₁₄ | Friedel-Crafts Alkylation | 96 | 132 |

| 2,7-Dibromo-9H-fluorene | C₁₃H₈Br₂ | Bromination | - | 164-167 |

| 9,9-Diphenyl-9H-fluorene | C₂₅H₁₈ | Nucleophilic Substitution | - | 224-226 |

| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Alkylation | 93 | 177-181 |

Table 2: Spectroscopic Data for Selected 9H-Fluorene Derivatives

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 9-Phenyl-9H-fluorene | 5.08 (s, 1H), 7.11-7.12 (m, 2H), 7.25-7.36 (s, 7H), 7.42 (t, J = 7.29 Hz, 2H), 7.84 (d, J = 7.6 Hz, 2H)[5] | 54.4, 119.8, 125.3, 126.8, 127.3, 128.3, 128.7, 141.0, 141.6, 147.8[5] | 242 (M⁺)[6] |

| 2,7-Dibromo-9H-fluorene | 3.89 (s, 2H), 7.49 (dd, J = 8.0, 1.8 Hz, 2H), 7.58 (d, J = 1.8 Hz, 2H), 7.67 (d, J = 8.0 Hz, 2H) | 36.7, 121.3, 121.5, 128.6, 130.4, 140.6, 144.9 | 324 (M⁺), 322, 326[7] |

| 9,9-Diphenyl-9H-fluorene | 7.18-7.30 (m, 10H), 7.38 (t, J = 7.4 Hz, 4H), 7.78 (d, J = 7.4 Hz, 4H) | 65.5, 120.1, 126.5, 127.4, 128.0, 128.4, 141.1, 145.4, 150.3 | 318 (M⁺)[8] |

| 9,9-Dimethyl-9H-fluorene | 1.46 (s, 6H), 7.31-7.39 (m, 4H), 7.48 (d, J=7.4 Hz, 2H), 7.73 (d, J=7.5 Hz, 2H) | 27.1, 46.8, 119.9, 122.6, 127.1, 127.6, 141.0, 150.9 | 194 (M⁺) |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of 9H-fluorene derivatives as potent anti-cancer agents. A notable example is the novel derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), which has demonstrated significant activity against human hepatocellular carcinoma (HCC) cells.[1]

Mechanism of Action of MSDF

MSDF exerts its anti-cancer effects through a multi-targeted mechanism. It induces the generation of reactive oxygen species (ROS), which in turn triggers apoptosis through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1] Furthermore, MSDF has been shown to suppress the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Visualizing Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general workflow for the synthesis of 9H-fluorene derivatives and the signaling cascade initiated by MSDF in cancer cells.

Caption: General workflow for the synthesis and evaluation of 9H-fluorene derivatives.

Caption: Proposed signaling pathway of MSDF-induced apoptosis in cancer cells.[1]

Conclusion

The 9H-fluorene scaffold continues to be a fertile ground for the discovery of novel molecules with significant therapeutic potential. The synthetic strategies outlined in this guide provide a robust framework for the generation of diverse fluorene libraries. The detailed characterization data and the elucidation of the mechanism of action for lead compounds like MSDF are critical steps in the drug development pipeline. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be pivotal in translating their promise into clinical applications.

References

- 1. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9H-Fluorene, 9,9-diphenyl- (CAS 20302-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9H-Fluorene, 9,9-diphenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Benzene and 9H-Fluorene Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of binary mixtures of benzene and 9H-fluorene. Due to a notable gap in publicly available experimental data for these specific mixtures, this document synthesizes the known properties of the individual components, presents available solubility data, and details the standardized experimental protocols required to determine the key physicochemical parameters of such mixtures. This guide is intended to serve as a foundational resource for researchers and professionals working with these and similar aromatic hydrocarbon systems.

Introduction to Benzene and 9H-Fluorene

Benzene (C₆H₆) is a fundamental aromatic hydrocarbon, widely used as a solvent and a precursor in the synthesis of numerous organic compounds. Its planar ring structure and delocalized π-electrons are central to its chemical behavior. 9H-Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring. It is a white solid at room temperature and is of interest in the development of pharmaceuticals, dyes, and polymers. The interaction between these two molecules in a mixture is expected to be governed by non-covalent forces, primarily van der Waals interactions and π-π stacking, due to their aromatic nature.

Physicochemical Properties of Pure Components

A summary of the key physicochemical properties of pure benzene and 9H-fluorene is presented in Table 1. This data is essential for understanding the behavior of their mixtures and for the calculation of excess thermodynamic properties.

Table 1: Physicochemical Properties of Pure Benzene and 9H-Fluorene

| Property | Benzene (C₆H₆) | 9H-Fluorene (C₁₃H₁₀) |

| Molar Mass ( g/mol ) | 78.11 | 166.22 |

| Appearance | Colorless liquid | White crystalline solid |

| Density (g/cm³) | 0.8765 (at 20°C) | 1.202 |

| Melting Point (°C) | 5.5 | 116-117 |

| Boiling Point (°C) | 80.1 | 295 |

| Refractive Index (n_D) | 1.5011 (at 20°C) | Not available |

| Dynamic Viscosity (mPa·s) | 0.647 (at 20°C) | Not available (solid at 20°C) |

| Solubility in Water | Slightly soluble | Insoluble |

Solubility of 9H-Fluorene in Benzene

While comprehensive data on the physicochemical properties of benzene-9H-fluorene mixtures are scarce, the solubility of 9H-fluorene in benzene has been experimentally determined at various temperatures. This data is crucial for preparing saturated solutions and for understanding the thermodynamics of dissolution.

Table 2: Solubility of 9H-Fluorene in Benzene at Different Temperatures

| Temperature (°C) | Mole Fraction of 9H-Fluorene (x₂) |

| 10 | 0.089 |

| 20 | 0.125 |

| 30 | 0.174 |

| 40 | 0.238 |

| 50 | 0.321 |

| 60 | 0.428 |

Experimental Protocols for Mixture Characterization

To address the existing data gap, the following section details the standard experimental methodologies for determining the density, viscosity, and refractive index of binary liquid mixtures of benzene and 9H-fluorene.

Density Measurement

The density of liquid mixtures is a fundamental property required for the calculation of other thermodynamic properties, such as excess molar volume.

Methodology: Vibrating Tube Densimetry

-

Apparatus: A vibrating tube densimeter (e.g., Anton Paar DMA series).

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired experimental temperature.

-

Sample Preparation: A series of binary mixtures of benzene and 9H-fluorene are prepared by mass with varying mole fractions. The exact mass of each component is measured using an analytical balance.

-

Measurement: A small volume of the mixture is injected into the oscillating U-tube of the densimeter. The instrument measures the period of oscillation, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measuring cell is controlled with a high-precision thermostat (e.g., a Peltier thermostat) to ensure accurate and stable readings.

-

Data Acquisition: The density values are recorded for each composition at each desired temperature.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and provides insights into the intermolecular forces within the mixture.

Methodology: Rolling-ball or Ubbelohde Viscometer

-

Apparatus: A rolling-ball viscometer or a calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Calibration: The viscometer is calibrated using standard liquids of known viscosity at the experimental temperatures.

-

Sample Preparation: Binary mixtures are prepared by mass as described for density measurements.

-

Measurement:

-

Rolling-ball viscometer: A ball rolls through the liquid in a tilted, calibrated tube. The time taken for the ball to travel a specific distance is measured.

-

Ubbelohde viscometer: The time taken for a fixed volume of the liquid to flow through a capillary under gravity is measured.

-

-

Temperature Control: The viscometer is placed in a thermostatic bath to maintain a constant and uniform temperature throughout the measurement.

-

Data Analysis: The kinematic viscosity is calculated from the flow time and the viscometer constants. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the mixture at the same temperature.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is related to the electronic polarizability of the molecules.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer with a sodium lamp or a white light source with an Amici prism for dispersion compensation.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water or a standard glass test piece.

-

Sample Application: A few drops of the liquid mixture are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the telescope is adjusted until the borderline between the light and dark fields is sharp and coincides with the crosshairs. The refractive index is then read directly from the scale.

-

Temperature Control: The temperature of the prisms is controlled by circulating water from a thermostatic bath.

-

Data Recording: The refractive index (n_D) is recorded for each mixture composition at each desired temperature.

An In-depth Technical Guide to the Computational Modeling of π-π Interactions Between Benzene and Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to investigate π-π interactions between benzene and fluorene. This interaction is a critical aspect of molecular recognition, supramolecular chemistry, and is of significant interest in drug design and materials science. By understanding the nature and strength of these non-covalent interactions, researchers can better predict and design molecular systems with desired properties.

Introduction to π-π Interactions

Non-covalent interactions are fundamental in many chemical and biological processes, governing the structure and function of molecules.[1] Among these, π-π interactions, which occur between aromatic rings, are crucial for the stability of DNA, protein folding, and the binding of ligands to receptors.[1] These interactions are primarily driven by a combination of electrostatic and dispersion forces.[2]

The benzene dimer is the archetypal system for studying π-π interactions, and extensive computational and experimental work has been dedicated to understanding its potential energy surface.[3][4] The principles derived from the benzene dimer can be extended to more complex systems like the benzene-fluorene complex. Fluorene, a polycyclic aromatic hydrocarbon (PAH), provides a larger π-system, leading to potentially stronger and more complex interactions compared to the benzene dimer.

Geometries of π-π Interactions

The relative orientation of the aromatic rings dictates the nature and strength of the π-π interaction. The most commonly studied configurations are:

-

Sandwich (Face-to-Face): The two aromatic rings are parallel and directly on top of each other. This arrangement is generally not the most stable due to electrostatic repulsion between the electron-rich π-clouds.

-

Parallel-Displaced: The rings are parallel but shifted relative to one another. This geometry is often the most stable stacked conformation as it reduces electrostatic repulsion while maintaining significant attractive dispersion interactions.[3][4]

-

T-shaped (Edge-to-Face): The edge of one aromatic ring (the C-H bonds) points towards the face of the other. This arrangement is stabilized by the interaction between the partially positive hydrogen atoms and the electron-rich π-face of the other ring. For the benzene dimer, the T-shaped and parallel-displaced conformers are nearly isoenergetic.[3][4]

The interaction between benzene and the larger, more polarizable fluorene molecule is expected to exhibit similar preferred geometries, although the asymmetry of fluorene will introduce additional complexity.

Computational Methods for Studying π-π Interactions

Accurate computational modeling of π-π interactions is challenging due to their weak and non-covalent nature. High-level quantum mechanical methods are required to capture the subtle balance of forces involved.

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered the "gold standard" for calculating non-covalent interaction energies. However, its high computational cost limits its application to relatively small systems. It is often used to benchmark other, more computationally efficient methods.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a more computationally affordable method that can provide a good description of dispersion interactions. However, it is known to sometimes overestimate the strength of π-π stacking interactions.[5]

-

Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of accuracy and computational cost. However, standard DFT functionals often fail to properly describe long-range dispersion interactions, which are crucial for π-π stacking. Therefore, dispersion-corrected DFT methods (e.g., DFT-D3) are essential for studying these systems.[5]

-

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for not only calculating the total interaction energy but also for decomposing it into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion.[2] This decomposition provides valuable insights into the nature of the interaction.[2] SAPT analysis of the benzene dimer reveals the critical role of London dispersion forces in π-stacking interactions.[2]

Quantitative Data: The Benzene Dimer Benchmark

| Configuration | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) | Computational Method |

| Parallel-Displaced | -2.74 | ~3.4 | CCSD(T)/CBS |

| T-shaped (tilted) | -2.77 | ~4.9 | CCSD(T)/CBS |

| Sandwich | Saddle Point | ~3.8 | CCSD(T)/CBS |

Data extrapolated from multiple sources focusing on high-level computations of the benzene dimer.[3][4]

For the benzene-fluorene complex, the interaction energies are expected to be larger in magnitude due to the larger π-system and increased polarizability of fluorene. The fundamental principles of the interaction geometries and the relative importance of the energy components are expected to be similar.

Energy Decomposition Analysis: Understanding the Driving Forces

Symmetry-Adapted Perturbation Theory (SAPT) provides a detailed breakdown of the interaction energy. For π-π interactions, the primary contributions are:

-

Electrostatics: Arises from the interaction of the permanent multipole moments of the monomers. In benzene, this is dominated by the quadrupole moment.

-

Exchange-Repulsion: A short-range repulsive term arising from the Pauli exclusion principle.

-

Induction (Polarization): The distortion of the electron cloud of one molecule by the electric field of the other.

-

Dispersion: A purely quantum mechanical attractive force arising from the correlated fluctuations of electrons in the interacting molecules. This is often the dominant attractive force in π-stacking interactions.

The following table shows a representative SAPT decomposition for the parallel-displaced benzene dimer.

| Energy Component | Contribution (kcal/mol) |

| Electrostatics | -1.5 |

| Exchange-Repulsion | +3.5 |

| Induction | -0.5 |

| Dispersion | -4.0 |

| Total Interaction Energy | -2.5 |

Representative values based on SAPT analyses of the benzene dimer.

This decomposition highlights the attractive nature of both electrostatics and dispersion, with dispersion being the largest attractive component. The significant exchange-repulsion at close distances is what prevents the molecules from collapsing into each other.

Experimental Protocols: A Guide to Computational Experiments

This section outlines the detailed methodologies for performing computational studies on π-π interactions between benzene and fluorene.

Protocol 1: Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or PSI4.

-

Initial Structures: Construct the initial geometries of the benzene-fluorene complex in the desired orientations (e.g., parallel-displaced, T-shaped).

-

Method: Use a dispersion-corrected density functional, such as B3LYP-D3(BJ) or ωB97X-D.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVDZ is recommended. Larger basis sets will provide more accurate results at a higher computational cost.

-

Optimization Procedure: Perform a full geometry optimization without any constraints to locate the minimum energy structures. Confirm that the optimized structures are true minima by performing a frequency calculation and ensuring there are no imaginary frequencies.

Protocol 2: Interaction Energy Calculation

-

Single-Point Energy Calculations: Using the optimized geometries from Protocol 1, perform single-point energy calculations at a higher level of theory if computationally feasible, such as MP2 or CCSD(T).

-

Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE using the counterpoise correction method of Boys and Bernardi. The interaction energy (ΔE) is calculated as: ΔE = E(AB) - E(A) - E(B) where E(AB) is the energy of the complex, and E(A) and E(B) are the energies of the individual monomers calculated in the basis set of the full complex.

-

Choice of Method and Basis Set: For high accuracy, it is recommended to perform calculations with a series of increasing basis set sizes (e.g., aug-cc-pVDZ, aug-cc-pVTZ) and extrapolate to the complete basis set (CBS) limit.

Protocol 3: Symmetry-Adapted Perturbation Theory (SAPT) Analysis

-

Software: A program that implements SAPT, such as PSI4.

-

Method: Perform a SAPT0 or SAPT2+3 calculation. SAPT0 provides a good qualitative picture, while higher levels of SAPT provide more quantitative accuracy.

-

Basis Set: Use a basis set appropriate for non-covalent interactions, such as aug-cc-pVDZ.

-

Analysis: The output will provide the decomposition of the interaction energy into electrostatic, exchange, induction, and dispersion components. This allows for a detailed analysis of the physical nature of the π-π interaction between benzene and fluorene.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Energy component analysis of π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

Spectroscopic Analysis of Benzene-Fluorene Charge-Transfer Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of charge-transfer (CT) complexes formed between benzene, a fundamental aromatic hydrocarbon, and fluorene, a polycyclic aromatic hydrocarbon. Understanding the non-covalent interactions that govern the formation and properties of these π-stacked systems is crucial for advancements in materials science, organic electronics, and rational drug design. This document details the experimental protocols for key spectroscopic techniques, presents quantitative data for related systems to illustrate donor capacities, and outlines the theoretical framework underpinning these interactions.

Introduction to Benzene-Fluorene Charge-Transfer Complexes

Charge-transfer complexes are formed through the interaction of an electron-donating molecule with an electron-accepting molecule. In the case of the benzene-fluorene complex, the π-electron system of one molecule interacts with that of the other, leading to a partial transfer of electron density. This interaction results in the formation of a new molecular entity with unique spectroscopic and photophysical properties, distinct from its constituent molecules. The study of such complexes provides valuable insights into the nature of π-π stacking interactions, which are fundamental in various chemical and biological processes, including the stabilization of DNA and protein structures.

Theoretical Framework of Charge-Transfer Interactions

The formation of a charge-transfer complex between a donor (D) and an acceptor (A) can be described by the following equilibrium:

D + A ⇌ [D-A]

The interaction is characterized by the formation of a new, low-energy electronic absorption band, known as the charge-transfer band. The energy of this transition (hνCT) is related to the ionization potential of the donor (ID) and the electron affinity of the acceptor (EA). Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the geometry, electronic structure, and spectroscopic properties of these complexes. These calculations can predict parameters such as binding energies, charge-transfer integrals, and the nature of the molecular orbitals involved in the CT transition.

Caption: A simplified model of charge-transfer complex formation and excitation.

Experimental Protocols for Spectroscopic Characterization

The investigation of benzene-fluorene and similar charge-transfer complexes relies on a suite of spectroscopic techniques. Below are detailed methodologies for the most pertinent experimental approaches.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the primary method for identifying the charge-transfer band and determining the stoichiometry and association constant of the complex.

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of high-purity benzene (acceptor) and fluorene (donor) in a suitable inert solvent (e.g., carbon tetrachloride, cyclohexane). The solvent should not interact with either the donor or the acceptor.

-

Determination of Stoichiometry (Job's Plot):

-

Prepare a series of solutions with varying mole fractions of the donor and acceptor, while keeping the total molar concentration constant.

-

Measure the absorbance of the charge-transfer band for each solution.

-

Plot the absorbance versus the mole fraction of the donor. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Determination of Association Constant and Molar Extinction Coefficient (Benesi-Hildebrand Method):

-

Prepare a series of solutions with a constant, low concentration of the acceptor and varying, higher concentrations of the donor.

-

Measure the absorbance of the charge-transfer band for each solution.

-

Plot 1/ΔA against 1/[D], where ΔA is the change in absorbance and [D] is the donor concentration.

-

The association constant (K) and molar extinction coefficient (ε) can be determined from the slope and intercept of the resulting linear plot.

-

Caption: Workflow for UV-Vis spectroscopic analysis of charge-transfer complexes.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the emission properties of the charge-transfer complex, providing information about the excited state.

Methodology:

-

Sample Preparation: Prepare solutions of the donor, the acceptor, and the complex in a suitable solvent.

-

Excitation and Emission Spectra:

-

Record the fluorescence excitation and emission spectra of the individual components and the complex.

-

The formation of the complex may lead to quenching of the donor fluorescence and the appearance of a new, red-shifted emission band corresponding to the charge-transfer emission.

-

-

Quantum Yield and Lifetime Measurements: Determine the fluorescence quantum yield and lifetime of the charge-transfer emission to characterize the de-excitation pathways of the excited complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the changes in the electronic environment of the donor and acceptor protons upon complexation.

Methodology:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of the acceptor and varying concentrations of the donor in a deuterated solvent.

-

1H NMR Spectra Acquisition: Record the 1H NMR spectra for each solution.

-

Chemical Shift Analysis:

-

Monitor the chemical shifts of the acceptor protons as a function of the donor concentration.

-

The changes in chemical shifts can be used to determine the association constant of the complex. The magnitude of the shift provides information about the geometry of the complex.

-

Rotational Coherence Spectroscopy (RCS)

RCS is a high-resolution spectroscopic technique used to determine the rotational constants and, consequently, the structure of molecular complexes in the gas phase.

Methodology:

-

Generation of the Molecular Complex: The benzene-fluorene complex is formed in a supersonic jet expansion to ensure collision-free conditions and low rotational temperatures.

-

Pump-Probe Spectroscopy:

-

A picosecond laser pulse (pump) excites a coherent superposition of rotational energy levels in the complex.

-

A second, time-delayed laser pulse (probe) interacts with the evolving rotational wavepacket.

-

-

Signal Detection: The resulting signal, often fluorescence or ionization, is detected as a function of the pump-probe delay time. The signal exhibits periodic recurrences (quantum beats) that are related to the rotational constants of the complex.

-

Data Analysis: The Fourier transform of the time-domain data yields a frequency spectrum from which the rotational constants can be extracted and used to determine the geometry of the complex.

Quantitative Data and Spectroscopic Parameters

Table 1: Spectroscopic and Thermodynamic Data for the Charge-Transfer Complexes of Benzene and Fluorene with Tetrachlorophthalic Anhydride (TCPA) in CCl4 [1]

| Donor | λmax (nm) | K (l mol-1) at 21°C | εmax (l mol-1 cm-1) | -ΔH (kcal mol-1) |

| Benzene | 335 | 0.35 | 1800 | 2.1 |

| Fluorene | 420 | 4.80 | 1450 | 4.2 |

Data extracted from Dwivedi, P. C., & Banga, A. K. (1984). Spectroscopic studies of the electron donor-acceptor interactions of aromatic hydrocarbons with tetrachlorophthalic anhydride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 29–32.[1]

The data in Table 1 clearly indicates that fluorene is a significantly stronger electron donor than benzene towards TCPA, as evidenced by the red-shifted charge-transfer band, larger association constant, and more negative enthalpy of formation.[1]

Structure of the Benzene-Fluorene Complex

The gas-phase structure of the 1:1 benzene-fluorene complex has been determined using rotational coherence spectroscopy. The experimental results, combined with theoretical calculations, indicate a stacked, parallel-displaced geometry. In this arrangement, the benzene molecule is not centered over the central five-membered ring of the fluorene but is displaced towards one of the six-membered rings. This geometry maximizes the attractive π-π interactions while minimizing steric repulsion.

Caption: Schematic representation of the parallel-displaced structure of the benzene-fluorene complex.

Conclusion

The spectroscopic analysis of benzene-fluorene charge-transfer complexes provides fundamental insights into the nature of non-covalent π-π interactions. This guide has outlined the key experimental protocols, from UV-Vis and fluorescence spectroscopy for solution-phase characterization to high-resolution rotational coherence spectroscopy for gas-phase structure determination. While comprehensive quantitative data for the direct benzene-fluorene interaction remains an area for further research, comparative studies with a common acceptor demonstrate the relative donor strengths of these aromatic systems. The theoretical and experimental frameworks presented herein serve as a robust foundation for researchers and professionals in the fields of chemistry, materials science, and drug development to further explore and harness the properties of these and related charge-transfer complexes.

References

An In-Depth Technical Guide on the Toxicological Profile and Health Effects of Benzene and Fluorene Co-exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzene, a volatile organic compound, and fluorene, a polycyclic aromatic hydrocarbon (PAH), are environmental and occupational contaminants of significant concern. While the individual toxicological profiles of these compounds are relatively well-documented, the health risks associated with their co-exposure are less understood. This technical guide provides a comprehensive overview of the individual toxicological profiles of benzene and fluorene, and explores the potential health effects of their combined exposure. Drawing on available literature, this document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and risk assessment in the fields of toxicology and drug development. A critical finding is the notable lack of direct experimental data on the co-exposure of benzene and fluorene, necessitating a cautious approach that considers the potential for additive or synergistic toxic effects, primarily mediated through oxidative stress and metabolic interactions.

Introduction

Benzene is a well-established human carcinogen, primarily targeting the hematopoietic system and leading to conditions such as aplastic anemia and acute myeloid leukemia (AML).[1] Fluorene, while not classified as a human carcinogen, has been shown to induce inflammatory responses and metabolic disruptions in experimental models. Given their frequent co-existence in contaminated environments, such as sites of fossil fuel combustion and industrial emissions, understanding the potential for interactive toxicity is paramount for accurate human health risk assessment. This guide aims to synthesize the current knowledge on the individual and potential combined toxicities of benzene and fluorene to inform future research and regulatory considerations.

Toxicological Profile of Benzene

Benzene is a colorless, flammable liquid with a sweet odor. Its toxicity is intrinsically linked to its metabolism, primarily in the liver and bone marrow, which generates several reactive metabolites.

Health Effects of Benzene

Acute Exposure: Inhalation of high concentrations of benzene can lead to central nervous system (CNS) depression, causing symptoms such as dizziness, drowsiness, headache, tremors, and loss of consciousness.[2] In severe cases, respiratory arrest and death can occur.[2]

Chronic Exposure: Long-term exposure to benzene is primarily associated with hematotoxicity.[1] It can induce a range of effects on the bone marrow, leading to a decrease in red blood cells, white blood cells, and platelets.[3] This can result in aplastic anemia, a serious condition where the bone marrow does not produce enough new blood cells. Furthermore, chronic benzene exposure is causally linked to the development of acute myeloid leukemia (AML).[1][4]

Quantitative Toxicological Data for Benzene

The following tables summarize key quantitative data regarding the toxicity of benzene from various experimental studies.

Table 1: Acute Lethality Data for Benzene

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat | Oral | LD50 | 930 - 5,600 mg/kg | [2] |

| Rat | Oral | LD50 | 4,894 mg/kg | [5] |

| Rat | Inhalation (4h) | LC50 | 13,700 ppm | [2] |

| Mouse | Dermal | LD50 | 48 mg/kg | [5] |

| Mouse | Inhalation (4h) | LC50 | 9,980 mg/l | [5] |

Table 2: Dose-Response Data for Benzene-Induced Hematotoxicity in Humans

| Exposure Level (ppm) | Observed Effect | Reference |

| < 1 | Altered expression of AML pathway genes and CYP2E1 | [6] |

| 1 - 5 | Increased risk for hematologic neoplasms | [4] |

| < 10 | Relative risk of 2.2 for all hematologic neoplasms | [4] |

| > 25 | Relative risk of 7.1 for ANLL and related MDS | [4] |

Experimental Protocols for Benzene Toxicology

In Vitro Studies:

-

Cell Viability Assays: To assess the cytotoxic effects of benzene and its metabolites, various cell lines, including human leukemia cell line HL-60 and mouse bone marrow stromal cells, are utilized.[7][8] Cells are exposed to a range of concentrations of benzene or its metabolites (e.g., hydroquinone, benzoquinone) for specific durations (e.g., 24, 48, 72 hours). Cell viability is then determined using methods such as the MTT assay or trypan blue exclusion.

-

Genotoxicity Assays: The micronucleus test in mammalian cells (e.g., human lymphocytes) is a common method to evaluate the clastogenic (chromosome-breaking) potential of benzene metabolites.[7] Cells are treated with the test substance, and the frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is scored.

-

Gene Expression Analysis: To investigate the molecular mechanisms of benzene toxicity, techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis are employed to measure changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair in cells exposed to benzene metabolites.[6]

In Vivo Studies:

-

Animal Models: Rodent models, particularly mice and rats, are extensively used to study the in vivo effects of benzene.

-

Exposure Regimens: Exposure can be administered via inhalation, oral gavage, or intraperitoneal injection. For chronic studies, inhalation exposure in chambers for 6 hours/day, 5 days/week for several weeks or months is a common protocol.[9] Oral gavage studies may involve daily administration of benzene dissolved in a vehicle like corn oil for a specified period.[10]

-

Endpoint Analysis: Following exposure, a comprehensive analysis of various endpoints is conducted. This includes:

-

Hematology: Complete blood counts (CBC) are performed to assess changes in red blood cells, white blood cells, and platelets. Bone marrow cellularity is also examined.

-

Histopathology: Tissues, particularly the bone marrow, spleen, and thymus, are collected, processed, and examined microscopically for pathological changes.

-

Biomarker Analysis: Urine is collected to measure levels of benzene metabolites, such as S-phenylmercapturic acid (SPMA) and trans,trans-muconic acid (t,t-MA), as biomarkers of exposure.

-

Signaling Pathways Affected by Benzene

Benzene's toxicity, particularly its carcinogenicity, is mediated by its metabolites which can induce genetic damage and alter cellular signaling pathways. Key implicated pathways include those involved in apoptosis, cell cycle regulation, and cancer development.

Benzene Metabolism and Hematotoxicity Pathway

References

- 1. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. researchgate.net [researchgate.net]

- 7. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzene Exposure Leads to Lipodystrophy and Alters Endocrine Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Benzene and 9H-Fluorene in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene and 9H-fluorene are organic compounds of significant environmental concern due to their widespread industrial use and potential for soil and groundwater contamination. Benzene, a volatile organic compound (VOC), is a well-known human carcinogen. 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH), is also recognized for its toxic and potentially carcinogenic properties. Understanding their behavior in the subsurface is critical for assessing risks, developing effective remediation strategies, and ensuring environmental protection. This technical guide provides a comprehensive overview of the key processes governing the environmental fate and transport of benzene and 9H-fluorene in soil, including detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Physicochemical Properties

The environmental behavior of benzene and 9H-fluorene is largely dictated by their distinct physicochemical properties. Benzene's high volatility and water solubility contribute to its mobility in soil, while 9H-fluorene's lower solubility and higher affinity for organic matter lead to greater retention. A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of Benzene and 9H-Fluorene

| Property | Benzene | 9H-Fluorene |

| Chemical Formula | C₆H₆ | C₁₃H₁₀ |

| Molar Mass ( g/mol ) | 78.11 | 166.22 |

| Appearance | Colorless liquid | White crystalline solid |

| Melting Point (°C) | 5.5 | 116-117 |

| Boiling Point (°C) | 80.1 | 295 |

| Water Solubility (mg/L at 25°C) | 1790 | 1.992 |

| Vapor Pressure (mmHg at 25°C) | 95.2 | 6.0 x 10⁻⁴ |

| Log Kow (Octanol-Water Partition Coefficient) | 2.13 | 4.18 |

| Henry's Law Constant (atm·m³/mol at 25°C) | 5.5 x 10⁻³ | 9.62 x 10⁻⁵ |

Core Environmental Fate and Transport Processes

The persistence and movement of benzene and 9H-fluorene in soil are governed by a complex interplay of physical, chemical, and biological processes: adsorption, volatilization, and biodegradation. The relative importance of these processes is influenced by the chemical's properties, soil characteristics, and environmental conditions.

Conceptual diagram of the primary fate and transport pathways for benzene and 9H-fluorene in the soil environment.

Adsorption

Adsorption is the process by which chemicals bind to soil particles. This is a critical factor in determining the mobility of contaminants.

-

Benzene: Due to its nonpolar nature, benzene has a moderate tendency to adsorb to soil, primarily to the soil organic matter (SOM) fraction.[1] The extent of adsorption is influenced by the soil's organic carbon content, clay content, and pH.

-

9H-Fluorene: With its higher molecular weight and hydrophobicity (higher Log Kow), 9H-fluorene exhibits strong adsorption to soil, particularly to SOM.[2] This strong sorption significantly retards its movement through the soil profile.

The partitioning of these compounds between the soil and water phases is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Table 2: Soil Sorption Coefficients for Benzene and 9H-Fluorene

| Compound | Log Koc | Soil Type | Reference |

| Benzene | 1.8 - 2.4 | Various | [3] |

| 9H-Fluorene | 3.8 - 4.2 | Various | [2] |

Volatilization

Volatilization is the transfer of a chemical from the soil or water phase to the air. This is a significant pathway for volatile compounds like benzene.

-

Benzene: Its high vapor pressure and Henry's Law constant make volatilization a dominant fate process, especially from surface soils.[1] Factors influencing the rate of volatilization include soil temperature, moisture content, air-filled porosity, and wind speed.

-

9H-Fluorene: Due to its low vapor pressure, volatilization is a minor transport pathway for 9H-fluorene from soil.

Biodegradation

Biodegradation is the breakdown of organic compounds by microorganisms. It is a key process for the natural attenuation of both benzene and 9H-fluorene in soil.

-

Benzene: Benzene can be biodegraded under both aerobic and anaerobic conditions, although aerobic degradation is typically much faster.[1] Numerous soil microorganisms, including species of Pseudomonas, are capable of utilizing benzene as a carbon and energy source.[4] The presence of other contaminants in a mixture, such as in gasoline, can influence the rate and sequence of biodegradation.

-

9H-Fluorene: Biodegradation of 9H-fluorene also occurs in soil, with several bacterial and fungal species capable of its transformation.[5][6] The degradation process is generally slower than that of benzene. The initial steps often involve the oxidation of the fluorene molecule to form intermediates like 9-fluorenone.[5]

Table 3: Biodegradation Half-Lives in Soil

| Compound | Condition | Half-life (days) | Reference |

| Benzene | Aerobic | 10 - 78 | |

| Benzene | Anaerobic | 120 - 240 | |

| 9H-Fluorene | Aerobic | 17 - 58 | [6] |

Experimental Protocols

To accurately assess the environmental fate and transport of benzene and 9H-fluorene, standardized laboratory experiments are essential. The following sections outline the methodologies for key experiments.

Generalized experimental workflow for assessing the environmental fate and transport of organic contaminants in soil.

Batch Sorption/Desorption Experiments

Objective: To determine the equilibrium partitioning of the contaminant between the soil and aqueous phases (Kd and Koc).

Methodology:

-

Soil Preparation: Air-dry and sieve the soil to a uniform particle size (e.g., <2 mm). Characterize the soil for properties such as organic carbon content, particle size distribution, pH, and cation exchange capacity.

-

Solution Preparation: Prepare a stock solution of the contaminant (benzene or 9H-fluorene) in a suitable solvent (e.g., methanol). Prepare a series of aqueous solutions of varying concentrations by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution.

-

Equilibration: Add a known mass of soil to a series of glass vials with Teflon-lined caps. Add a known volume of the contaminant solution to each vial. Include control vials without soil to account for any sorption to the vial walls.

-

Agitation: Place the vials on a shaker and agitate for a predetermined time to reach equilibrium (e.g., 24-48 hours).

-

Separation: Centrifuge the vials to separate the soil and aqueous phases.

-

Analysis: Carefully collect an aliquot of the supernatant and analyze for the contaminant concentration using an appropriate analytical method (e.g., GC-MS for benzene, HPLC for 9H-fluorene).

-

Calculation: The amount of sorbed contaminant is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is calculated as the ratio of the sorbed concentration to the equilibrium aqueous concentration. The Koc is then calculated by normalizing the Kd to the fraction of organic carbon in the soil.

-

Desorption: For desorption studies, after the sorption phase, the supernatant is replaced with a fresh background electrolyte solution, and the vials are agitated again. The concentration of the desorbed contaminant in the aqueous phase is then measured.

Soil Column Transport Studies

Objective: To investigate the mobility and leaching potential of the contaminant through a soil column under controlled flow conditions.

Methodology:

-

Column Packing: A glass or stainless-steel column is uniformly packed with the prepared soil to a desired bulk density.

-

Saturation: The soil column is saturated with the background electrolyte solution from the bottom up to ensure complete saturation and removal of trapped air.

-

Contaminant Introduction: A pulse or continuous flow of the contaminant solution of a known concentration is introduced to the top of the column.

-

Elution: The background electrolyte solution is then pumped through the column at a constant flow rate.

-

Effluent Collection: The effluent from the bottom of the column is collected in fractions over time.

-

Analysis: Each effluent fraction is analyzed for the contaminant concentration.

-

Breakthrough Curve: A breakthrough curve is generated by plotting the normalized effluent concentration (C/C₀) versus the number of pore volumes eluted. Transport parameters such as the retardation factor can be determined from the breakthrough curve.

Microcosm Biodegradation Assays

Objective: To determine the rate of biodegradation of the contaminant in soil under specific environmental conditions (e.g., aerobic or anaerobic).

Methodology:

-

Microcosm Setup: Add a known mass of fresh, unsterilized soil to a series of serum bottles or other suitable sealed containers.

-

Contaminant Spiking: Spike the soil with the contaminant to achieve the desired initial concentration.

-

Conditioning: Adjust the soil moisture content and amend with nutrients (e.g., nitrogen and phosphorus) if required. For aerobic studies, ensure adequate oxygen supply. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and add an appropriate electron acceptor (e.g., nitrate, sulfate).

-

Incubation: Incubate the microcosms in the dark at a constant temperature.

-

Sampling: At regular time intervals, sacrifice a set of replicate microcosms.

-

Extraction and Analysis: Extract the contaminant from the soil using a suitable solvent and analyze the extract to determine the remaining concentration.

-

Data Analysis: Plot the contaminant concentration over time to determine the biodegradation rate and half-life.

Volatilization Chamber Experiments

Objective: To measure the rate of volatilization of the contaminant from the soil surface.

Methodology:

-

Chamber Setup: Place a known mass of contaminated soil in a sealed chamber with an inlet for clean air and an outlet connected to a trapping system (e.g., sorbent tubes).

-

Airflow: Pass a stream of clean, humidified air over the soil surface at a controlled flow rate.

-

Trapping: The volatilized contaminant in the exiting air is captured in the sorbent tubes.

-

Sampling: At specific time intervals, the sorbent tubes are removed and replaced with fresh ones.

-

Analysis: The trapped contaminant is thermally desorbed or solvent-extracted from the sorbent tubes and analyzed.

-

Flux Calculation: The volatilization flux is calculated based on the mass of contaminant collected in the trap, the airflow rate, and the surface area of the soil.

Analytical Methods

Accurate quantification of benzene and 9H-fluorene in soil and water samples is crucial for fate and transport studies.

-

Benzene: Due to its volatility, benzene is typically analyzed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) .[7] Sample preparation often involves headspace analysis or purge-and-trap techniques to extract the volatile compound from the sample matrix.

-

9H-Fluorene: As a semi-volatile compound, 9H-fluorene is commonly analyzed by High-Performance Liquid Chromatography (HPLC) with a fluorescence or ultraviolet (UV) detector , or by GC-MS .[8] Sample preparation usually involves solvent extraction followed by a clean-up step to remove interfering substances.

Factors Influencing Fate and Transport

A variety of soil and environmental factors can significantly influence the behavior of benzene and 9H-fluorene in the subsurface.

-

Soil Properties:

-

Organic Matter Content: Higher organic matter content generally leads to increased adsorption and reduced mobility for both compounds, particularly for 9H-fluorene.[2][4]

-

Clay Content and Type: Clay minerals can provide surfaces for adsorption.

-

Soil Texture and Porosity: These properties affect water flow and gas diffusion, thereby influencing leaching and volatilization.

-

Soil pH: Can influence the activity of microbial populations and the surface charge of soil particles.

-

-

Environmental Conditions:

-

Temperature: Higher temperatures generally increase the rates of volatilization and biodegradation.[9]

-

Moisture Content: Soil moisture affects the partitioning of contaminants between the soil, water, and air phases, and is essential for microbial activity.[9]

-

Oxygen Availability: The presence of oxygen is a critical factor for the rapid aerobic biodegradation of both compounds.

-

Presence of Other Contaminants: Co-contaminants can either inhibit or enhance the degradation of the target compound.

-

Key factors influencing the environmental fate and transport of organic contaminants in soil.

Conclusion

The environmental fate and transport of benzene and 9H-fluorene in soil are complex processes controlled by a combination of the chemicals' intrinsic properties and the characteristics of the soil environment. Benzene, being volatile and more water-soluble, is more mobile and prone to volatilization and leaching, while its biodegradation can be rapid under favorable conditions. In contrast, 9H-fluorene is less mobile due to its strong adsorption to soil organic matter and has a lower tendency to volatilize, with biodegradation being a primary but slower attenuation process. A thorough understanding of these processes, supported by robust experimental data, is essential for accurate risk assessment and the design of effective soil remediation strategies. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to investigate and manage the environmental risks associated with these contaminants.

References

- 1. Anaerobic Degradation of Benzene and Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sorption and desorption of fluorene on five tropical soils from different climes - Landmark University Repository [eprints.lmu.edu.ng]

- 3. Determination of benzene, toluene, ethylbenzene and xylenes in soils by multiple headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Soil Components on the Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Pseudoxanthomonas spadix BD-a59 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. mdpi.com [mdpi.com]

Unveiling Nature's Blueprint: A Technical Guide to Naturally Occurring Fluorene Derivatives in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorene and its alkylated derivatives are naturally occurring polycyclic aromatic hydrocarbons (PAHs) found in crude oil, representing a class of compounds with significant geochemical and potential pharmacological relevance. This technical guide provides an in-depth exploration of the discovery, analysis, and biological significance of these compounds. We present a compilation of quantitative data on their occurrence in various crude oils, detailed experimental protocols for their extraction and characterization, and a visualization of their known biological pathways. This document is intended to serve as a comprehensive resource for researchers in geochemistry, environmental science, and drug discovery, facilitating a deeper understanding of these intriguing molecules and their potential applications.

Introduction

Fluorene, a tricyclic aromatic hydrocarbon, and its derivatives are integral components of the complex mixture that constitutes crude oil.[1][2] Their presence and relative abundance can offer valuable insights into the origin, maturity, and depositional environment of petroleum reserves.[3][4] Beyond their role as geochemical markers, certain fluorene derivatives have garnered attention for their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them of interest to the pharmaceutical industry.[5] This guide aims to bridge the gap between the geochemical significance and the potential pharmacological applications of these naturally occurring compounds.

Quantitative Analysis of Fluorene Derivatives in Crude Oil

The concentration and distribution of fluorene and its alkylated homologues (C1-C3 fluorenes) vary significantly among crude oils from different geological basins. This variation is influenced by factors such as the original organic matter input, depositional conditions, and thermal maturity.[3][4] The following table summarizes the relative percentages of fluorenes in crude oil and source rock extracts from the Niger Delta basin. It is important to note that comprehensive, standardized quantitative data on the absolute concentrations of fluorene derivatives across a wide range of crude oils remains an area of active research.

| Sample Type | Fluorenes (FLs) % | Dibenzofurans (DBFs) % | Dibenzothiophenes (DBTs) % | Reference |

| Crude Oils (Niger Delta) | 18.91 - 56.38 | 24.90 - 72.34 | 5.99 - 19.02 | [3][4] |

| Source Rocks (Niger Delta) | 9.36 - 38.04 | 35.82 - 71.60 | 10.02 - 42.52 | [3][4] |

Table 1: Relative percentages of fluorenes, dibenzofurans, and dibenzothiophenes in crude oils and source rock extracts from the Niger Delta basin.[3][4] The data indicates a significant contribution of fluorene derivatives to the aromatic fraction of these petroleum samples.

Experimental Protocols

Accurate identification and quantification of fluorene derivatives in a complex matrix like crude oil require robust analytical methodologies. The following sections detail standardized protocols for the extraction and analysis of these compounds.

Extraction of Fluorene Derivatives from Crude Oil using Solid Phase Extraction (SPE)

Objective: To isolate the polycyclic aromatic hydrocarbon (PAH) fraction, including fluorene derivatives, from the complex crude oil matrix.

Materials:

-

Crude oil sample

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica gel or Florisil)

-

n-Hexane

-

Dichloromethane (DCM)

-

Methanol

-

Nitrogen gas supply

-

Glass vials

Procedure:

-

Sample Preparation: Dissolve a known weight of the crude oil sample in a minimal amount of n-hexane.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 10 mL of dichloromethane.

-

Condition the cartridge with 10 mL of n-hexane, ensuring the sorbent bed does not run dry.

-

-

Sample Loading: Load the dissolved crude oil sample onto the conditioned SPE cartridge.

-

Elution of Aliphatic Fraction: Elute the saturated hydrocarbon fraction with an appropriate volume of n-hexane. This fraction is typically discarded for PAH analysis.

-

Elution of Aromatic Fraction: Elute the aromatic fraction, containing fluorene and its derivatives, with a mixture of n-hexane and dichloromethane (e.g., 50:50 v/v). The optimal solvent ratio may need to be determined empirically.

-

Concentration: Evaporate the collected aromatic fraction to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., n-hexane or acetonitrile) for subsequent GC-MS analysis.

Analysis of Fluorene Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify individual fluorene derivatives in the extracted aromatic fraction.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.

-

Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Helium carrier gas.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 280 - 300 °C |

| Injection Mode | Splitless |

| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 60-80 °C, hold for 1-2 min. Ramp to 300-320 °C at 3-6 °C/min. Hold at final temperature for 10-20 min. |

| MS Transfer Line Temp. | 280 - 300 °C |

| Ion Source Temperature | 230 - 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

| Mass Range | m/z 50-550 |

Table 2: Typical GC-MS parameters for the analysis of fluorene derivatives. These parameters should be optimized for the specific instrument and column used.

Identification and Quantification:

-

Identification: The identification of fluorene and its alkylated derivatives is based on their retention times and the comparison of their mass spectra with reference spectra from a library (e.g., NIST). Key diagnostic ions for fluorene (m/z 166, 165), methylfluorenes (m/z 180, 165), and dimethylfluorenes (m/z 194, 179) are used for confirmation.[6]

-

Quantification: For accurate quantification, an internal standard method is recommended. A known concentration of a deuterated PAH standard (e.g., fluorene-d10) is added to the sample extract prior to GC-MS analysis. Calibration curves are generated using certified reference standards of the target fluorene derivatives.

Biological Pathways and Significance

While the geochemical importance of fluorene derivatives is well-established, their biological activities are an emerging area of research with potential implications for drug development.

Biodegradation Pathway of Fluorene

Several microorganisms have been identified that can degrade fluorene, utilizing it as a carbon and energy source. Understanding these pathways is crucial for bioremediation efforts and can also provide insights into potential metabolic routes in higher organisms. The following diagram illustrates a common bacterial degradation pathway for fluorene.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Fluorene and other PAHs are known to interact with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell cycle control. The activation of the AHR pathway is a key mechanism of toxicity for many PAHs and is also being explored for its therapeutic potential.

Conclusion

The naturally occurring fluorene derivatives in crude oil represent a fascinating and underexplored area of research. Their utility as geochemical markers is well-documented, but their biological activities suggest a potential for novel therapeutic applications. This technical guide has provided a foundational overview of the current knowledge in this field, including quantitative data, detailed analytical protocols, and insights into relevant biological pathways. It is our hope that this resource will stimulate further investigation into these compounds, leading to new discoveries in both the energy and pharmaceutical sectors. Further research is needed to establish a more comprehensive quantitative database of fluorene derivatives in a wider variety of crude oils and to elucidate the specific mechanisms of action of these compounds in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence and geochemical significance of fluorene and alkylfluorenes in crude oils and source rock extracts from Niger Delta basin, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. researchgate.net [researchgate.net]

The Core Mechanisms of Benzene-Induced Hematotoxicity and Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms underlying benzene-induced hematotoxicity and its progression to leukemia. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the toxicological effects of benzene and developing potential therapeutic interventions. This guide delves into the metabolic activation of benzene, the subsequent cellular and molecular damage, and the key signaling pathways implicated in the pathogenesis of benzene-related hematological disorders.

Introduction: The Dual Threat of Benzene

Benzene, a ubiquitous environmental and occupational pollutant, is a well-established human carcinogen, primarily targeting the hematopoietic system.[1] Chronic exposure to benzene can lead to a spectrum of hematological disorders, ranging from a decrease in circulating blood cells (hematotoxicity) to the development of life-threatening malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1] Understanding the intricate molecular and cellular events that drive benzene's toxicity is paramount for developing effective preventative and therapeutic strategies.

Metabolic Activation: The Genesis of Toxicity

Benzene itself is relatively inert; its toxicity is dependent on its metabolic activation into reactive metabolites.[1] This process is initiated primarily in the liver by cytochrome P450 enzymes, with CYP2E1 playing a major role.[1]

The metabolic pathway can be summarized as follows:

-

Oxidation: Benzene is first oxidized by CYP2E1 to benzene oxide.

-

Rearrangement and Further Metabolism: Benzene oxide can then undergo several transformations:

-

Spontaneous rearrangement to phenol.

-

Hydration by epoxide hydrolase to benzene dihydrodiol.

-

Conjugation with glutathione (GSH).

-

-

Formation of Toxic Metabolites: Phenol can be further hydroxylated to hydroquinone and catechol. These phenolic metabolites are transported to the bone marrow, the primary target organ of benzene toxicity.

-

Secondary Activation in Bone Marrow: In the bone marrow, enzymes such as myeloperoxidase (MPO) and other peroxidases further activate hydroquinone and catechol into highly reactive benzoquinones and semiquinone radicals.

It is these reactive metabolites, particularly 1,4-benzoquinone (1,4-BQ) and 1,2,4-benzenetriol (BT), that are largely responsible for the damaging effects of benzene.

Core Mechanisms of Hematotoxicity and Leukemogenesis

The reactive metabolites of benzene induce a cascade of damaging events within hematopoietic stem and progenitor cells (HSPCs) and the bone marrow microenvironment. These events can be broadly categorized into oxidative stress, DNA damage, and disruption of cellular signaling pathways.

Oxidative Stress

A key mechanism of benzene-induced toxicity is the generation of reactive oxygen species (ROS).[2] The redox cycling of hydroquinone and benzoquinone in the bone marrow leads to the production of superoxide anions, hydrogen peroxide, and hydroxyl radicals. This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress, in turn, causes widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, and disrupts critical cellular functions.

DNA Damage and Genomic Instability

Benzene metabolites can directly interact with DNA, forming DNA adducts.[1][3] These adducts, if not repaired, can lead to mutations during DNA replication. Furthermore, the oxidative stress induced by benzene metabolites causes oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), and can induce DNA strand breaks.

This DNA damage contributes to genomic instability, a hallmark of cancer. Benzene exposure is associated with a variety of chromosomal aberrations, including:

-

Aneuploidy: Gain or loss of whole chromosomes.

-

Deletions: Loss of a part of a chromosome.

-

Translocations: Exchange of genetic material between different chromosomes.

Specific chromosomal abnormalities frequently observed in benzene-associated leukemia include deletions of chromosomes 5 and 7, and translocations such as t(8;21).

Disruption of Cellular Signaling Pathways

Benzene and its metabolites disrupt several critical signaling pathways that regulate cell survival, proliferation, differentiation, and death.

Benzene metabolites can induce apoptosis in hematopoietic cells, contributing to the depletion of blood cells seen in hematotoxicity. This process is often mediated by the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 can be downregulated, leading to the release of cytochrome c from the mitochondria and activation of caspases, the executioners of apoptosis. Interestingly, some studies suggest that the suppression of apoptosis by Bcl-2 in cells with DNA damage may allow for the survival and proliferation of mutated cells, potentially contributing to leukemogenesis.[4][5]

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by arresting the cell cycle in response to DNA damage, allowing for repair, or inducing apoptosis if the damage is irreparable. Benzene-induced DNA damage can activate the p53 pathway. However, chronic exposure and the accumulation of mutations can lead to the inactivation of p53, allowing cells with damaged DNA to proliferate, a critical step in carcinogenesis.

The MAPK pathways are involved in a wide range of cellular processes, including stress responses, proliferation, and apoptosis. Oxidative stress induced by benzene metabolites can activate various MAPK pathways, such as p38 and JNK, which are generally associated with pro-apoptotic and inflammatory responses. The sustained and aberrant activation of these pathways can contribute to the pathological effects of benzene.

Quantitative Data on Benzene-Induced Hematotoxicity

The following tables summarize quantitative data from various studies on the effects of benzene exposure.

Table 1: Hematological Effects of Occupational Benzene Exposure in Humans

| Exposure Level (ppm, 8-hr TWA) | Observed Effects | Reference |

| < 1 | Decreased absolute lymphocyte count | |

| > 1 | Significant decreases in total white blood cells, platelets, lymphocytes, and red blood cells | |

| 8 | Decrease in absolute lymphocyte count | |

| < 10 | 2.2-fold increased risk for all hematologic neoplasms | |

| > 31 | Statistically significant decreases in total red blood cells, white blood cells, absolute lymphocyte count, platelets, and hematocrit | |

| 210 - 650 | Preleukemia or acute leukemia in 26 out of 28,500 workers |

Table 2: Benzene-Induced Genetic Damage in Animal Models and Human Cells

| Parameter | Experimental System | Benzene/Metabolite Concentration | Observed Effect | Reference |

| DNA Adducts | B6C3F1 mice bone marrow | 440 mg/kg benzene (twice daily for 1-7 days) | 0.06–1.46 adducts per 107 nucleotides | [1][3] |

| DNA Adducts | Human bone marrow treated with hydroquinone | 1-100 µM | 0.05 to 7.5 adducts per 107 nucleotides | |

| Chromosomal Aberrations (CAs) | Meta-analysis of human studies | per ppm benzene exposure | 0.27% increase in CAs | |

| Micronuclei (MN) | Meta-analysis of human studies | per ppm benzene exposure | 0.27% increase in MN | |

| t(14;18) Translocations | Benzene-exposed workers | High exposure group | Increased frequency | |

| del(6q) | Benzene-exposed workers | Dose-dependent | Increased frequency |

Table 3: Kinetic Parameters of Benzene Metabolism by Cytochrome P450 Isozymes in Mice

| Enzyme | Tissue | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| CYP2E1 (wild-type) | Liver | 30.4 | 25.3 | |

| CYP2F2 (in CYP2E1 knockout) | Liver | 1.9 | 0.5 | |

| CYP2F2 (wild-type) | Lung | 2.3 | 0.9 | |

| CYP2F2 (in CYP2E1 knockout) | Lung | 3.7 | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzene-induced hematotoxicity.

Colony-Forming Unit (CFU) Assay for Hematotoxicity

This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of specific lineages in a semi-solid medium.

Materials:

-

Bone marrow cells isolated from control and benzene-exposed animals.

-

Iscove's Modified Dulbecco's Medium (IMDM).

-

Fetal bovine serum (FBS).

-

Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., IL-3, IL-6, SCF, EPO, GM-CSF) to support the growth of different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM).

-

Sterile petri dishes (35 mm).

-

Incubator (37°C, 5% CO2).

Procedure:

-

Cell Preparation:

-

Harvest bone marrow from the femurs and tibias of mice into IMDM with 2% FBS.

-

Create a single-cell suspension by gentle pipetting.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Dilute the bone marrow cell suspension to the desired plating density in IMDM.

-

Add the cell suspension to the methylcellulose medium and vortex thoroughly.

-

Let the tube stand for 5-10 minutes to allow air bubbles to rise.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm petri dish, avoiding the formation of new bubbles.

-

Gently rotate the dish to ensure even distribution of the medium.

-

-

Incubation:

-

Place the petri dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days.

-

-

Colony Counting:

-

Using an inverted microscope, score the number of colonies of different types (e.g., CFU-GM, BFU-E) based on their morphology. A colony is typically defined as a cluster of 50 or more cells.

-

Detection of DNA Adducts by 32P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts.

Materials:

-

DNA isolated from bone marrow or other tissues of interest.

-